![molecular formula C16H13ClN4O B2994114 2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide CAS No. 1171435-61-2](/img/structure/B2994114.png)
2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in various fields. This compound is known for its unique properties and has been a topic of interest for researchers in the pharmaceutical, chemical, and biological fields.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in various biological processes. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide have been studied extensively. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that this compound has anti-tumor and anti-inflammatory effects. It has also been shown to have a low toxicity profile, making it a potential candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide in lab experiments include its unique properties, low toxicity profile, and potential applications in various fields. However, the limitations include the need for optimized synthesis methods to obtain higher yields and purity of the compound, as well as the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are numerous future directions for research on 2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide. Some potential areas of research include:
1. Further studies on the mechanism of action of this compound to fully understand its effects on various biological processes.
2. Optimization of the synthesis method to obtain higher yields and purity of the compound.
3. Development of new drug candidates based on the structure of this compound for the treatment of various diseases.
4. Studies on the potential applications of this compound in the chemical industry as a building block for the synthesis of other compounds.
5. Investigation of the potential side effects and toxicity of this compound in vivo to ensure its safety for human use.
Conclusion:
In conclusion, 2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide is a unique chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in drug development and other fields.
Métodos De Síntesis
The synthesis of 2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide involves the reaction of 2-chloro-3-cyanopyridine with 1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a base. The resulting product is then treated with ammonium acetate to yield the final compound. This synthesis method has been optimized and modified by researchers to obtain higher yields and purity of the compound.
Aplicaciones Científicas De Investigación
2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, arthritis, and viral infections. In the chemical industry, this compound has been used as a building block for the synthesis of other compounds with potential applications in various fields.
Propiedades
IUPAC Name |
2-chloro-N-[(1-phenylpyrazol-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c17-15-14(7-4-8-18-15)16(22)19-9-12-10-20-21(11-12)13-5-2-1-3-6-13/h1-8,10-11H,9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKFBDMQYPAHMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CNC(=O)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2994031.png)
![1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea](/img/structure/B2994034.png)
![2-[2-(3-chloroanilino)-2-oxoethyl]-N~5~-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2994036.png)
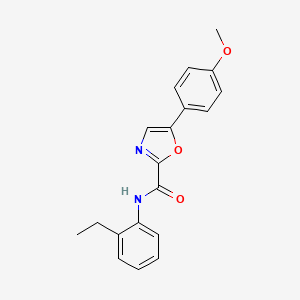
![3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]propanehydrazide](/img/structure/B2994039.png)
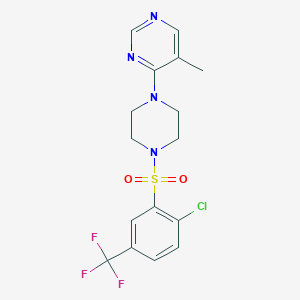
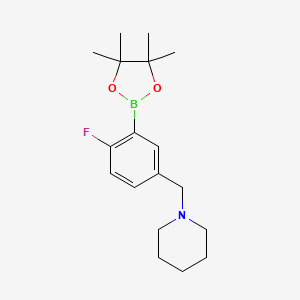
![N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2994044.png)
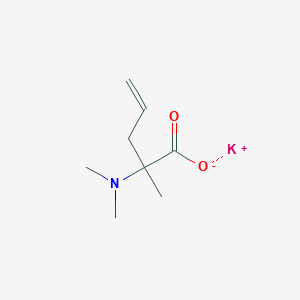
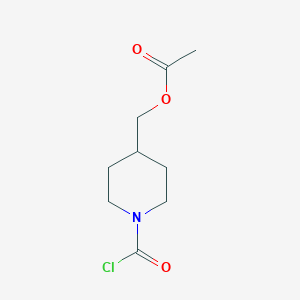
![3-(((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2994049.png)
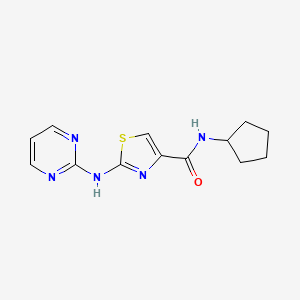
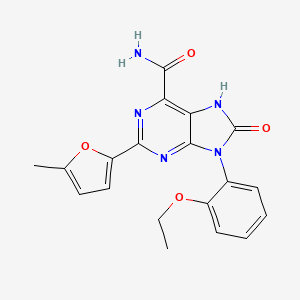
![N-[cyano(thiophen-3-yl)methyl]-2-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2994054.png)